Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride
Overview
Description
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride is a chemical compound with the CAS Number: 1014712-76-5 . Its linear formula is C8H18CL2N2O .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 229.15 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, density are not available in the current resources.Scientific Research Applications
Synthesis and Stereochemistry
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride is involved in complex chemical syntheses and stereochemistry studies. For example, it's used in the synthesis of azabicyclic compounds by reacting enamine with dichloropropane, leading to thermodynamically stable isomers and amino alcohols. These compounds are essential in understanding molecular configurations and conformations through chemical and NMR spectroscopic methods (Nemes, Janke, & Scheiber, 1993).
Structural and Conformational Analysis
The compound's structural framework provides insights into stereochemistry. For instance, 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonanes exhibit double chair conformation, which is crucial in understanding molecular structure and behavior in solutions (Klepikova et al., 2003). Additionally, the synthesis and conformational study of substituted azabicyclo nonanes shed light on their flattened chair-chair conformations, providing valuable data for molecular design and drug development (Fernández et al., 1992).
Peptidomimetic Applications
The compound is pivotal in creating constrained peptidomimetics. These are crucial in drug discovery for mimicking peptide structures and functions, offering a platform for structure-activity studies in peptide-based drug development (Mandal et al., 2005).
Analytical Method Development
The compound's unique structure aids in developing analytical methods, like high-performance liquid chromatography (HPLC), to separate and identify isomers. This is crucial in ensuring the purity and efficacy of pharmaceutical compounds (Krishna et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(1R,5S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H/t6?,7-,8+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOULHJMNLHWEO-KTNFEBOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1COC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1COC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.